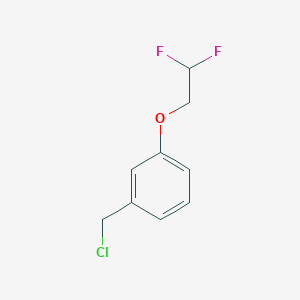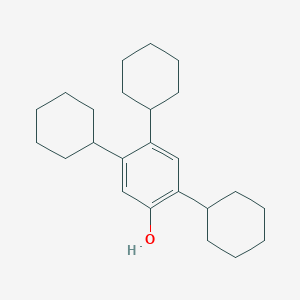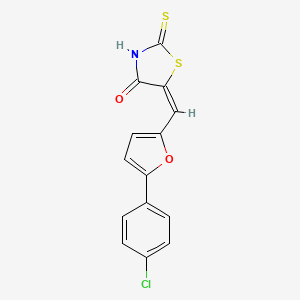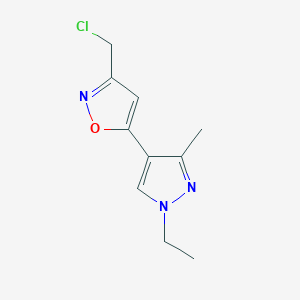
phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate is a complex organic compound with a unique structure that includes a phenyl group, a dioxo-dihydro-isoindole moiety, and an ethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate typically involves the reaction of phthalic anhydride with aminoethanesulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanesulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted ethanesulfonate derivatives.
Scientific Research Applications
Phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate can be compared with other similar compounds, such as:
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]-2-phenylacetamide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its ethanesulfonate group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C16H13NO5S |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
phenyl 2-(1,3-dioxoisoindol-2-yl)ethanesulfonate |
InChI |
InChI=1S/C16H13NO5S/c18-15-13-8-4-5-9-14(13)16(19)17(15)10-11-23(20,21)22-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
SUGHNPOMJSDSNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(Adamantan-1-YL)phenyl]thiophene-2-carboxamide](/img/structure/B11711255.png)
![5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B11711260.png)
![2-[({2,2,2-Trichloro-1-[(furan-2-ylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11711262.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11711265.png)
![N-(3,4-dichlorophenyl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11711270.png)
![(2Z)-2-(4-{[1,1'-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(4-hydroxyphenyl)prop-2-enenitrile](/img/structure/B11711272.png)
![3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide](/img/structure/B11711283.png)

![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B11711305.png)
![(2E,4E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-5-phenylpenta-2,4-dienamide](/img/structure/B11711310.png)

